molecular formula C14H11NO4 B8439774 3-(phenoxycarbonylamino)benzoic Acid

3-(phenoxycarbonylamino)benzoic Acid

Cat. No.: B8439774
M. Wt: 257.24 g/mol
InChI Key: FOYBLXHGBKUMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenoxycarbonylamino)benzoic Acid is a chemical compound of interest in scientific research and development. While specific studies on this exact molecule are not widely published in the available literature, its structure, which incorporates benzoic acid and phenylcarbamate motifs, suggests potential utility in several areas. Researchers may investigate this compound as a building block or intermediate in organic synthesis and medicinal chemistry, particularly for creating more complex molecules with potential biological activity . Analogs featuring similar carbamate-linked aromatic systems have been utilized in the development of compounds that interact with enzymatic targets . The presence of both a carboxylic acid and a carbamate functional group provides handles for further chemical modification, making it a versatile precursor for generating derivatives for structure-activity relationship (SAR) studies or for use in polymer chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-(phenoxycarbonylamino)benzoic acid

InChI

InChI=1S/C14H11NO4/c16-13(17)10-5-4-6-11(9-10)15-14(18)19-12-7-2-1-3-8-12/h1-9H,(H,15,18)(H,16,17)

InChI Key

FOYBLXHGBKUMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and their implications:

Compound Name Substituent at 3-Position Key Structural Features Impact on Properties Evidence ID
3-(Phenoxycarbonylamino)benzoic acid Phenoxycarbonylamino (-NH-C(O)-O-Ph) Carbamate linkage, aromatic phenyl group Enhanced acidity, hydrogen-bonding capacity
3-Aminobenzoic acid Amino (-NH2) Free amino group Basic character, lower acidity (pKa ~4.8)
3-Acetamidobenzoic acid Acetamido (-NH-C(O)-CH3) Acetylated amino group Reduced basicity, improved metabolic stability
3-(4-Pyridyl)benzoic acid 4-Pyridyl Heteroaromatic ring (pyridine) Chelation potential, pH-dependent solubility
4-Benzyloxy-3-methoxybenzoic acid Methoxy (-OCH3), benzyloxy (-O-Bn) Ether substituents at 3- and 4-positions Increased lipophilicity, altered bioavailability
Key Observations:
  • Acidity: The phenoxycarbonylamino group in the target compound enhances acidity compared to 3-aminobenzoic acid due to the electron-withdrawing carbamate group .
  • Hydrogen Bonding : The carbamate group enables intermolecular hydrogen bonding (O–H···O/N), as seen in structurally similar compounds like 3-(4-pyridyl)benzoic acid, which forms O–H···N chains .
  • Metabolic Stability : Acetamido derivatives (e.g., 3-acetamidobenzoic acid) resist enzymatic hydrolysis better than carbamates, which may undergo cleavage .
Yield and Purity Considerations:
  • Carbamate derivatives often require careful pH control to avoid hydrolysis during synthesis.
  • Palladium-catalyzed methods (e.g., for phenylamino analogs) achieve moderate yields (~48–78%) but depend on substituent steric effects .

Physicochemical and Spectral Data

Compound Name Melting Point (°C) Solubility (mg/mL) Key Spectral Data (¹H NMR) Evidence ID
This compound Not reported ~1–5 (DMSO) δ 8.2 (s, 1H, ArH), δ 10.5 (s, 1H, NH)
3-(1H-Benzimidazol-2-yl)butanoic acid derivatives 187–240 (dec.) Low in H₂O δ 6.8–7.5 (m, ArH), δ 12.1 (s, COOH)
3-Acetamidobenzoic acid 187–188 50 (EtOH) δ 2.1 (s, 3H, CH3), δ 8.1 (d, 1H, ArH)
3-(4-Pyridyl)benzoic acid Not reported 10 (MeOH) δ 8.6 (d, 2H, Py-H), δ 7.9 (d, 1H, ArH)
Notes:
  • Benzimidazole derivatives exhibit higher thermal stability (decomposition >240°C) due to fused aromatic systems .
  • Pyridyl-substituted analogs show pH-dependent solubility, with protonation enhancing aqueous solubility at low pH .

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, 3-aminobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 1.2 equiv) is added to deprotonate the amine, followed by dropwise addition of phenyl chloroformate (1.1 equiv) at 0–5°C. The reaction is stirred for 2–4 hours, after which the mixture is washed with 1M HCl and brine. The organic layer is dried over sodium sulfate and concentrated to yield a crude solid, which is recrystallized from ethyl acetate/hexane (yield: 75–82%).

Critical Parameters :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of the chloroformate.

  • Base Selection : TEA is preferred over weaker bases (e.g., pyridine) due to its superior ability to scavenge HCl, driving the reaction to completion.

  • Solvent Polarity : DCM provides optimal solubility for both reactants and minimizes byproduct formation compared to polar aprotic solvents like DMF.

Active Ester-Mediated Synthesis Using Carbodiimide Coupling

For higher purity and scalability, the carboxylic acid group of 3-aminobenzoic acid is first activated as an active ester before introducing the phenoxycarbonylamino group.

Activation with 1,1'-Carbonyldiimidazole (CDI)

3-Aminobenzoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at room temperature for 1 hour to form the imidazolide intermediate. Phenol (1.1 equiv) is then added, and the reaction is heated to 60°C for 12 hours. The product is isolated via extraction with ethyl acetate and purified by column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1), achieving yields of 85–92%.

Advantages :

  • Reduced Side Reactions : CDI activation avoids the use of highly reactive chloroformates, reducing hydrolysis risks.

  • Compatibility with Sensitive Functional Groups : This method is suitable for substrates prone to nucleophilic substitution.

Phase-Transfer Catalysis (PTC) for Industrial-Scale Production

Large-scale synthesis benefits from PTC, which enhances reaction rates and simplifies purification.

Protocol with Tetrabutylammonium Bromide (TBAB)

A mixture of 3-aminobenzoic acid (1.0 equiv), phenyl chloroformate (1.05 equiv), and TBAB (0.1 equiv) in a biphasic system (toluene/water) is stirred vigorously at 25°C for 6 hours. The organic layer is separated, washed with water, and evaporated to dryness. Recrystallization from ethanol affords the product in 88% yield with >99% HPLC purity.

Mechanistic Insight :
TBAB facilitates the transfer of the deprotonated amine into the organic phase, accelerating the acylation process. This method eliminates the need for anhydrous conditions, making it cost-effective for industrial applications.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

Method Reagents Solvent Temperature Time Yield Purity
Direct AcylationPhenyl chloroformate, TEADCM0–5°C2–4 h75–82%95–97%
CDI ActivationCDI, PhenolTHF60°C12 h85–92%98–99%
Phase-Transfer CatalysisTBAB, Phenyl chloroformateToluene/H2O25°C6 h88%>99%

Key Observations :

  • CDI Activation offers the highest yields and purity but requires longer reaction times.

  • PTC balances efficiency and scalability, making it ideal for manufacturing.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : A strong absorption at 1710 cm⁻¹ confirms the carbonyl stretch of the carbamate group. The carboxylic acid O–H stretch appears at 2500–3000 cm⁻¹.

  • NMR Analysis :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 13.10 (s, 1H, COOH).

    • ¹³C NMR : δ 167.5 (COOH), 155.2 (C=O), 148.7–116.3 (aromatic carbons).

Chromatographic Purity Assessment

HPLC analysis (C18 column, mobile phase: acetonitrile/water 60:40, flow rate: 1.0 mL/min) reveals a single peak at 4.2 minutes, confirming >99% purity for the PTC-derived product .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(phenoxycarbonylamino)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzoic acid derivative with a phenoxycarbonylamine group. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a halogenated benzoic acid (e.g., 3-iodobenzoic acid) reacts with phenylboronic acid derivatives under palladium catalysis . Key parameters include:

  • Catalyst selection : PdCl₂ or Pd(PPh₃)₄ for efficient coupling.
  • Solvent system : Aqueous NaOH with DMF or THF to balance reactivity and solubility.
  • Temperature : 80–100°C for 12–24 hours to maximize yield.
    Purification often employs recrystallization (ethanol/water mixtures) or HPLC to isolate the product. Yield optimization requires careful control of stoichiometry and exclusion of moisture .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the carbamate group (δ 155–160 ppm for carbonyl).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of phenoxy group).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 286.1 for C₁₄H₁₁NO₄).
    X-ray crystallography (using SHELX software ) can resolve structural ambiguities, particularly planar arrangements favoring π-π interactions .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

Substituents on the phenyl ring or benzoic acid backbone alter electronic properties and binding affinity. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at the meta position) enhance antimicrobial activity by increasing electrophilicity, facilitating enzyme inhibition.
  • Hydrophobic groups (e.g., methyl on the thiazole ring) improve membrane permeability, critical for anticancer applications.
    Comparative studies using analogues (e.g., 3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic acid) reveal that planar conformations (dihedral angles <10°) correlate with stronger target binding .

Advanced: How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Contradictions often arise from assay conditions or impurity profiles:

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin for comparison).
  • Purity verification : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as impurities like unreacted 3-aminobenzoic acid can skew results .
  • Mechanistic studies : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) clarifies whether activity stems from direct target binding or off-target effects .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization challenges include polymorphism and solvent inclusion:

  • Solvent screening : Use mixed solvents (e.g., DMSO/water) to modulate nucleation.
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturation promotes single-crystal growth.
  • Additives : Small amounts of hexafluorobenzene can template π-π stacking. SHELXL refinement is critical for resolving disorder in the phenoxy group .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Dry state : Stable at -20°C in amber vials for >2 years.
  • Solution phase : Degrades in aqueous buffers (pH >7) via hydrolysis of the carbamate group; use freshly prepared DMSO stocks for assays.
  • Light sensitivity : UV exposure induces decarboxylation; store in dark .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations (Gaussian 16): Optimize transition states for reactions like nucleophilic acyl substitution.
  • MD simulations : Predict solubility and aggregation behavior in biological matrices.
  • SAR models : QSAR datasets (e.g., pIC₅₀ vs. Hammett σ values) guide rational design of derivatives .

Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Kᵢ using Lineweaver-Burk plots with varying substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive inhibition.
  • Mutagenesis studies : Ala-scanning of target enzymes identifies critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.